N-(1-methyl-4-oxoquinolin-3-yl)methanesulfonamide
Overview
Description
Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring . They are aromatic and nitrogen-containing, and they participate in both electrophilic and nucleophilic substitution reactions . Quinoline moieties are found in various natural compounds and have shown a broad range of biological activities .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Chemical Reactions Analysis
Quinolines participate in both electrophilic and nucleophilic substitution reactions . They can undergo various structural modifications by incorporating substituents into different positions or by means of annelation .Physical And Chemical Properties Analysis
Quinoline is a weak tertiary base and forms salts with acids . It exhibits reactions similar to benzene and pyridine .Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(1-methyl-4-oxoquinolin-3-yl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-13-7-9(12-17(2,15)16)11(14)8-5-3-4-6-10(8)13/h3-7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIYNVMXGMDGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160140 | |
Record name | LAS 31180 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-4-oxoquinolin-3-yl)methanesulfonamide | |
CAS RN |
137338-43-3 | |
Record name | LAS 31180 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137338433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LAS 31180 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAS-31180 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87HTX7G8M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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